1-(2-Ethoxy-5-methylphenyl)propan-1-one

Description

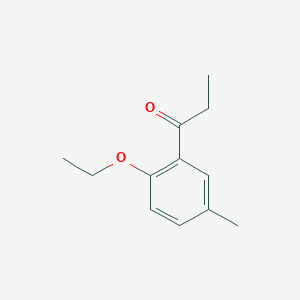

1-(2-Ethoxy-5-methylphenyl)propan-1-one is a substituted propan-1-one derivative characterized by a phenyl ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents at the 2- and 5-positions, respectively, and a ketone group at the benzylic position.

Properties

IUPAC Name |

1-(2-ethoxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-11(13)10-8-9(3)6-7-12(10)14-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOZZOIWKFFEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-methylphenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-ethoxy-5-methylbenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-5-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: 1-(2-Ethoxy-5-methylphenyl)propanoic acid

Reduction: 1-(2-Ethoxy-5-methylphenyl)propan-1-ol

Substitution: Various substituted phenylpropanones depending on the substituent introduced.

Scientific Research Applications

1-(2-Ethoxy-5-methylphenyl)propan-1-one has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(2-Ethoxy-5-methylphenyl)propan-1-one is similar to other phenylpropanone derivatives, such as 1-(2-hydroxy-5-methoxyphenyl)propan-1-one and 1-(2-ethoxyphenyl)propan-1-one. These compounds differ in the substituents on the benzene ring, which can affect their chemical reactivity and biological activity. The presence of the ethoxy and methyl groups in this compound provides unique properties that distinguish it from other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Ethoxy-5-methylphenyl)propan-1-one with analogs differing in substituents, aromatic systems, or functional groups. Key differences in synthesis, reactivity, and properties are highlighted.

Alkoxy-Substituted Analogs

Key Findings :

- Hydroxy substituents (e.g., in 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one) increase hydrogen-bonding capacity, influencing crystallinity and solubility .

Nitro- and Halogen-Substituted Analogs

Key Findings :

- Nitro groups (e.g., in 1-(2-hydroxy-5-methyl-3-nitrophenyl)propan-1-one) deactivate the aromatic ring, directing electrophilic substitutions to specific positions .

- Halogenated analogs (e.g., 1-(3-bromo-4-chlorophenyl)propan-1-one) exhibit enhanced reactivity in Suzuki-Miyaura coupling due to bromo/chloro substituents .

Cathinone Derivatives (Amino-Substituted Propanones)

Key Findings :

- Amino-substituted propanones (e.g., 4-FMC) exhibit pharmacological activity due to structural mimicry of neurotransmitters like dopamine .

- The absence of an amino group in this compound likely eliminates psychoactive properties, distinguishing it from cathinones .

Heteroaromatic Analogs

Key Findings :

- Thiophene-based analogs (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) exhibit altered electronic properties compared to phenyl derivatives, impacting UV absorption and reactivity .

- Benzodioxole derivatives (e.g., 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one) demonstrate improved thermal stability due to the fused ring system .

Biological Activity

1-(2-Ethoxy-5-methylphenyl)propan-1-one, also known as ethyl 2-(2-ethoxy-5-methylphenyl) propanoate, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- CAS Number : [28690170]

The compound features an ethoxy group and a methyl-substituted phenyl ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may influence several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in mood regulation and pain perception.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has demonstrated selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for therapeutic applications.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis observed |

| Normal Fibroblasts | >50 | Minimal cytotoxicity |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL, suggesting its potential as an antibacterial agent .

Cytotoxicity Assessment

In a comparative study involving various compounds, this compound was tested against several cancer cell lines. The findings highlighted its selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM, while normal fibroblasts showed resilience at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.